2-(4-phenylpiperazin-1-yl)butanoic acid
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Overview
Description
2-(4-Phenylpiperazin-1-yl)butanoic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-phenylpiperazine with butanoic acid derivatives. One common method is the condensation reaction between 4-phenylpiperazine and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets in the body. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can enhance cognitive function and memory. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-(4-methylpiperazin-1-yl)butanoic acid: A structurally similar compound with different biological activities.
Uniqueness
2-(4-phenylpiperazin-1-yl)butanoic acid is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit acetylcholinesterase selectively makes it a promising candidate for the development of drugs for neurological disorders .
Properties
CAS No. |
946762-54-5 |
---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.3 |
Purity |
95 |
Origin of Product |
United States |
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